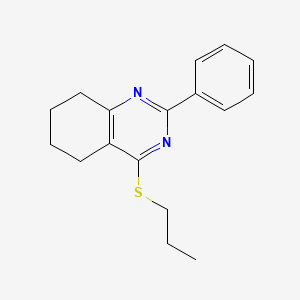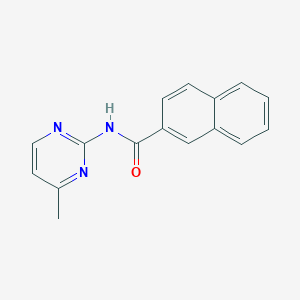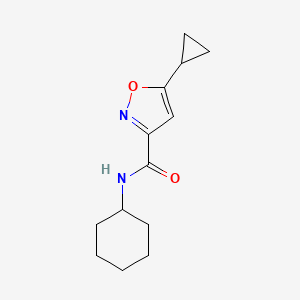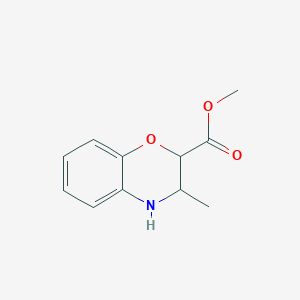
3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields.
科学研究应用
3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it inhibits the proliferation of cancer cells. Additionally, it has been investigated for its ability to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
作用机制
The mechanism of action of 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one involves its ability to bind to specific receptors in the body, inhibiting the activity of certain enzymes. This results in the inhibition of cell growth and proliferation, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Research has shown that 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to decreased cell growth and proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one in lab experiments is its high purity and yield. Additionally, its ability to inhibit the activity of certain enzymes makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are various future directions for the research on 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one. One potential direction is to investigate its potential use as an anticancer agent, specifically in combination with other drugs. Additionally, further research could be conducted on its ability to inhibit the activity of specific enzymes and its potential use in the treatment of various diseases. Furthermore, research could be conducted to optimize the synthesis method to achieve even higher yields and purity of the product.
In conclusion, 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one is a promising compound with potential applications in various scientific fields. Its ability to inhibit the activity of certain enzymes and its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully explore its potential and optimize its synthesis method.
合成方法
The synthesis of 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one involves the reaction of 2-aminobenzamide with 3-chloropropanol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized to achieve high yields and purity of the product.
属性
IUPAC Name |
4-amino-3-(3-hydroxypropyl)quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-10-8-4-1-2-5-9(8)13-11(16)14(10)6-3-7-15/h1-2,4-5,15H,3,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRAXBUDLFXGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)
![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)





